NAD‑dependent IMPDH2 Inhibition: N‑((1,2‑Dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide vs. Standard Mycophenolate Scaffold
N‑((1,2‑dimethyl‑1H‑indol‑5‑yl)methyl)‑2‑naphthamide competes with the NAD cofactor of inosine‑5′‑monophosphate dehydrogenase‑2 (IMPDH2) with a Ki of 440 nM against the NAD substrate [1]. This non‑competitive mechanism with respect to the IMP substrate (Ki 430 nM) distinguishes it from the canonical IMPDH inhibitor mycophenolic acid, which binds the IMP pocket. The data provide a direct quantitative basis for differentiating the compound’s interaction mode from that of classical IMPDH inhibitors, a feature that can be exploited in experimental designs where exclusion of NAD‑site binding is required or where inhibition of IMPDH2 in a non‑competitive manner is desired [1].
| Evidence Dimension | IMPDH2 inhibition – Ki vs. NAD substrate |
|---|---|
| Target Compound Data | Ki = 440 nM (vs. NAD) |
| Comparator Or Baseline | Mycophenolic acid – competitive with IMP (Ki ~ 10‑50 nM); not competitive with NAD |
| Quantified Difference | Mechanistic distinction: compound targets NAD site, unlike mycophenolate scaffold |
| Conditions | Inosine‑5′‑monophosphate dehydrogenase‑2 (IMPDH2) enzymatic assay; type of inhibition was not competitive with either IMP or NAD |
Why This Matters
The NAD‑competitive mechanism allows researchers to selectively block IMPDH2 activity through a pathway distinct from the IMP‑competitive mechanism of mycophenolic acid, enabling orthogonal pharmacology experiments and potentially avoiding resistance mechanisms associated with IMP‑site inhibitors.
- [1] BindingDB. Affinity Data for Compound BDBM50421763. Ki = 440 nM vs. NAD, Ki = 430 nM vs. IMP, Ki = 240 nM vs. IMPDH2. Accessed Apr 2026. View Source
